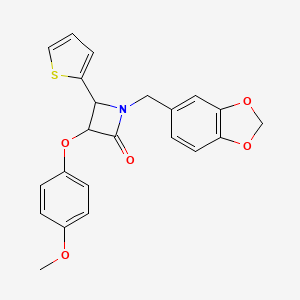![molecular formula C16H22N2O2S B4141144 methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate](/img/structure/B4141144.png)
methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate
説明
Methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
作用機序
The mechanism of action of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate is not fully understood. However, it is believed that the compound exerts its biological effects by chelating metal ions, which are essential for many cellular processes. methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This inhibition leads to the depletion of nucleotides, which are required for DNA replication, ultimately resulting in cell death.
Biochemical and Physiological Effects:
methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to induce a variety of biochemical and physiological effects. In cancer cells, methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to induce apoptosis by activating caspase-3 and caspase-9. In addition, methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate is its broad-spectrum activity against cancer cells, viruses, and bacteria. In addition, methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to have low toxicity in normal cells, making it a promising candidate for further development. However, one of the limitations of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate. One area of interest is the development of novel formulations of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate and to identify its molecular targets. Finally, the potential of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
Conclusion:
Methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate is a promising compound with potential therapeutic applications. The synthesis method has been optimized to produce high yields of the compound, and its scientific research application has been extensively studied. methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate exhibits anti-cancer, anti-viral, and anti-bacterial activity and has low toxicity in normal cells. However, further research is needed to fully understand the mechanism of action of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate and to identify its molecular targets. The potential of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate as a therapeutic agent for other diseases should also be explored.
科学的研究の応用
Methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to exhibit anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition, methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been investigated for its potential as an anti-viral and anti-bacterial agent.
特性
IUPAC Name |
methyl 2-[4-[(2-methylpiperidine-1-carbothioyl)amino]phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-12-5-3-4-10-18(12)16(21)17-14-8-6-13(7-9-14)11-15(19)20-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQDFLDLDOQCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=CC=C(C=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796030 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl (4-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}phenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141062.png)
![4-[5-bromo-2-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4141079.png)
![1-(4-methoxyphenyl)-6,7-dimethyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141082.png)

![2-[4-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4141091.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4141093.png)
![methyl 4-[3-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4141095.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol](/img/structure/B4141096.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B4141119.png)

![2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4141138.png)
![N-(4-chloro-3-{[(2S)-4-methyl-2-phenylpiperazin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B4141159.png)
![N,N-dimethyl-4-[3-(5-methyl-2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B4141168.png)
![N-ethyl-4-methoxy-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4141176.png)